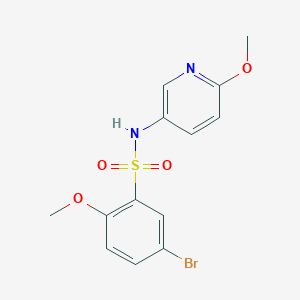
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide, also known as Furamidine or DB75, is a synthetic compound that belongs to the family of heterocyclic compounds. This compound has been studied extensively for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has been extensively studied for its potential in treating parasitic infections such as African trypanosomiasis and leishmaniasis. African trypanosomiasis, also known as sleeping sickness, is caused by the protozoan parasite Trypanosoma brucei. Leishmaniasis is caused by the protozoan parasite Leishmania, and it is endemic in many parts of the world. This compound has been shown to be effective against both of these parasites in vitro and in vivo.
Mecanismo De Acción
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide exerts its antiparasitic activity by inhibiting the enzyme trypanothione reductase, which is essential for the survival of the parasites. Trypanothione reductase is responsible for maintaining the redox balance in the parasites, and inhibition of this enzyme leads to an accumulation of toxic reactive oxygen species and ultimately, parasite death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, no significant adverse effects were observed at therapeutic doses. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide has several advantages for laboratory experiments. It is easy to synthesize and purify, and it has a high level of purity. It has also been extensively studied for its antiparasitic activity, making it a well-characterized compound. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, it has a relatively short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research involving N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide. One area of research is the development of more potent analogs of this compound that have improved pharmacokinetic properties. Another area of research is the investigation of this compound's potential in treating other parasitic infections, such as Chagas disease and malaria. Additionally, further studies are needed to determine the long-term effects of this compound on human health. Overall, this compound has great potential as a treatment for parasitic infections, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide can be synthesized through a multistep process involving the reaction of furan-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 2-amino-3-cyanopyridine and then with hydroxylamine hydrochloride. The final product is obtained after purification by column chromatography.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,1-dimethyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-14-6-5-10(8-12(14)16)13(17)15(2)9-11-4-3-7-18-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFKRIDKHMTRKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7497840.png)



![[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl] 5-bromo-1H-indole-2-carboxylate](/img/structure/B7497875.png)
![N-[4-(2-pyridin-2-ylquinazolin-4-yl)oxyphenyl]acetamide](/img/structure/B7497882.png)



![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(6-methylpyridin-2-yl)methanone](/img/structure/B7497906.png)


methanone](/img/structure/B7497921.png)
